3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile
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Overview
Description
“3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile” is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it may have multiple functional groups and a high degree of molecular complexity, which could make it a candidate for specific biochemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. The synthetic route may include:
Formation of the diazinane ring: This could involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzoyl group: This step might involve Friedel-Crafts acylation or other acylation reactions.
Formation of the spiro compound: This could be achieved through a spirocyclization reaction, often requiring specific catalysts or conditions.
Coupling reactions: The final steps might involve coupling different intermediates using reagents like palladium catalysts in cross-coupling reactions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification processes: Employing techniques like crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diazinane ring or the methyl groups.
Reduction: Reduction reactions could target the nitrile group or other functional groups.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound could serve as a building block for synthesizing other complex organic molecules.
Catalysis: It might be used as a ligand in catalytic reactions.
Biology and Medicine
Drug development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.
Biochemical research: It could be used to study specific biochemical pathways or interactions.
Industry
Materials science: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or others.
Comparison with Similar Compounds
Similar Compounds
Other diazinane derivatives: Compounds with similar diazinane rings.
Spiro compounds: Molecules with similar spirocyclic structures.
Benzoyl derivatives: Compounds with similar benzoyl groups.
Uniqueness
The uniqueness of “3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile” lies in its specific combination of functional groups and molecular architecture, which could confer unique properties and activities compared to other similar compounds.
Properties
Molecular Formula |
C51H63N11O4 |
---|---|
Molecular Weight |
894.1 g/mol |
IUPAC Name |
3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile |
InChI |
InChI=1S/C51H63N11O4/c1-33-8-9-39(28-44(33)62-21-14-46(63)55-50(62)66)49(65)60-22-17-51(18-23-60)15-10-37(11-16-51)32-58-19-12-38(13-20-58)48(64)61-26-24-59(25-27-61)45-29-42-43(31-53-45)36(4)56-57-47(42)54-35(3)41-7-5-6-40(30-52)34(41)2/h5-9,28-29,31,35,37-38H,10-27,32H2,1-4H3,(H,54,57)(H,55,63,66)/t35-/m1/s1 |
InChI Key |
QRDHISPGPZTONZ-PGUFJCEWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3(CCC(CC3)CN4CCC(CC4)C(=O)N5CCN(CC5)C6=NC=C7C(=NN=C(C7=C6)N[C@H](C)C8=CC=CC(=C8C)C#N)C)CC2)N9CCC(=O)NC9=O |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3(CCC(CC3)CN4CCC(CC4)C(=O)N5CCN(CC5)C6=NC=C7C(=NN=C(C7=C6)NC(C)C8=CC=CC(=C8C)C#N)C)CC2)N9CCC(=O)NC9=O |
Origin of Product |
United States |
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